molecular formula C8H14Cl2N4 B13463313 2-(Piperazin-1-yl)pyrazine dihydrochloride

2-(Piperazin-1-yl)pyrazine dihydrochloride

Cat. No.: B13463313
M. Wt: 237.13 g/mol
InChI Key: BTCXEGGFJKEGDS-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyrazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities. The compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)pyrazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrazine ring .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)pyrazine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.13 g/mol

IUPAC Name

2-piperazin-1-ylpyrazine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H

InChI Key

BTCXEGGFJKEGDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2.Cl.Cl

Origin of Product

United States

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